molecular formula C7H10O2 B143722 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone CAS No. 129137-87-7

1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone

Cat. No. B143722
CAS RN: 129137-87-7
M. Wt: 126.15 g/mol
InChI Key: AOFHZPHBPUYLAG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone, also known as DPE, is an organic compound that belongs to the family of pyranones. It is widely used in scientific research due to its unique chemical properties. DPE is a colorless liquid that has a sweet odor.

Mechanism of Action

The mechanism of action of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is not fully understood. However, it is believed that 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone acts as a nucleophile in various chemical reactions. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and epoxides. The resulting products can have various biological activities.
Biochemical and Physiological Effects:
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has also been found to have antifungal and antibacterial properties. In addition, 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been found to have chiral recognition properties, which make it useful in asymmetric catalysis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in lab experiments is its versatility. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can be used as a building block for the synthesis of various organic compounds, which makes it useful in a wide range of scientific research. Another advantage is its high yield from the synthesis methods. However, one limitation of using 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is its toxicity. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is toxic and should be handled with care in the lab.

Future Directions

There are many future directions for the use of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in scientific research. One direction is the synthesis of new pyranone derivatives with novel biological activities. Another direction is the development of new chiral ligands for asymmetric catalysis. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can also be used in the synthesis of new inhibitors for cancer-related enzymes and in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is a versatile organic compound that has many applications in scientific research. It is used as a building block for the synthesis of various organic compounds and has been found to have various biological activities. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has many advantages, including its high yield from synthesis methods, but it also has limitations due to its toxicity. Future research on 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can lead to the development of new drugs and new applications in various fields of science.

Synthesis Methods

There are several methods to synthesize 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone. The most common method is the reaction between 2-hydroxyethyl sulfide and acetaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of 2-hydroxyethyl sulfide with acetic anhydride in the presence of a base catalyst. The yield of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone from these methods is typically around 60-70%.

Scientific Research Applications

1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pyranone derivatives, which have been found to have various biological activities. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been used in the synthesis of inhibitors for cancer-related enzymes and as a starting material for the synthesis of anti-inflammatory drugs. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is also used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

129137-87-7

Product Name

1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-[(2R)-3,4-dihydro-2H-pyran-2-yl]ethanone

InChI

InChI=1S/C7H10O2/c1-6(8)7-4-2-3-5-9-7/h3,5,7H,2,4H2,1H3/t7-/m1/s1

InChI Key

AOFHZPHBPUYLAG-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)[C@H]1CCC=CO1

SMILES

CC(=O)C1CCC=CO1

Canonical SMILES

CC(=O)C1CCC=CO1

synonyms

Ethanone, 1-(3,4-dihydro-2H-pyran-2-yl)-, (R)- (9CI)

Origin of Product

United States

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